molecular formula C17H19FN6O3S3 B11302587 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11302587
M. Wt: 470.6 g/mol
InChI Key: KDFJGDNWURRCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by the introduction of the sulfonamide group. Key reagents include 4-fluorobenzene, methanesulfonyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. Each product’s formation depends on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the triazole and thiazole rings contribute to binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C17H19FN6O3S3

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H19FN6O3S3/c1-11-8-19-16(29-11)20-15(25)10-28-17-22-21-14(23(17)2)9-24(30(3,26)27)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3,(H,19,20,25)

InChI Key

KDFJGDNWURRCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.